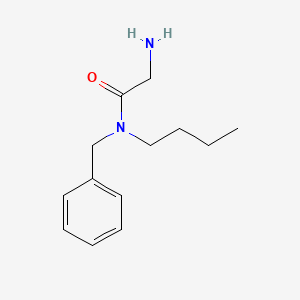

2-amino-N-benzyl-N-butylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzyl-N-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-3-9-15(13(16)10-14)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWODXWGXAMOEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-amino-N-benzyl-N-butylacetamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 2-amino-N-benzyl-N-butylacetamide. The information is intended to guide researchers in the fields of medicinal chemistry and drug development in the preparation and analysis of this and similar molecules.

Introduction

This compound is a substituted acetamide with potential applications in pharmaceutical and materials science. Its structure, featuring a secondary amine, a benzyl group, and a butyl group, suggests possible biological activity and utility as a building block in more complex molecular architectures. This guide outlines a feasible two-step synthesis beginning from commercially available starting materials and details the analytical methods for its characterization.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the N-acylation of N-benzyl-N-butylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-benzyl-N-butylacetamide. The subsequent step is a nucleophilic substitution of the chlorine atom with an amino group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-benzyl-N-butylacetamide

This procedure is adapted from standard N-acylation reactions of secondary amines.[1][2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-benzyl-N-butylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. An organic base, such as triethylamine (1.2 equivalents), can be added to scavenge the HCl byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the amination of the chlorinated intermediate.

-

Reaction Setup: Dissolve the purified 2-chloro-N-benzyl-N-butylacetamide (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Amine Source: Add an excess of an ammonia source, such as a solution of ammonia in methanol or sodium azide followed by reduction.

-

Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.

Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow is recommended:

Data Presentation

The following table summarizes the key quantitative data for the synthesis and expected characterization of this compound.

| Parameter | Step 1: 2-chloro-N-benzyl-N-butylacetamide | Step 2: this compound |

| Molecular Formula | C13H19ClN2O | C13H21N3O |

| Molecular Weight | 254.76 g/mol | 235.33 g/mol |

| Theoretical Yield | Dependent on starting material quantity | Dependent on intermediate quantity |

| Expected Appearance | White to off-white solid | Colorless to pale yellow oil or solid |

| Expected ¹H NMR (δ, ppm) | ~7.2-7.4 (m, 5H, Ar-H), ~4.6 (s, 2H, N-CH₂-Ph), ~4.1 (s, 2H, Cl-CH₂), ~3.3 (t, 2H, N-CH₂-Bu), ~1.5 (m, 2H, Bu-CH₂), ~1.3 (m, 2H, Bu-CH₂), ~0.9 (t, 3H, Bu-CH₃) | ~7.2-7.4 (m, 5H, Ar-H), ~4.6 (s, 2H, N-CH₂-Ph), ~3.4 (s, 2H, H₂N-CH₂), ~3.3 (t, 2H, N-CH₂-Bu), ~1.5 (m, 2H, Bu-CH₂), ~1.3 (m, 2H, Bu-CH₂), ~0.9 (t, 3H, Bu-CH₃), ~1.5-2.0 (br s, 2H, NH₂) |

| Expected ¹³C NMR (δ, ppm) | ~168 (C=O), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~52 (N-CH₂-Ph), ~48 (N-CH₂-Bu), ~42 (Cl-CH₂), ~30 (Bu-CH₂), ~20 (Bu-CH₂), ~14 (Bu-CH₃) | ~172 (C=O), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~52 (N-CH₂-Ph), ~48 (N-CH₂-Bu), ~45 (H₂N-CH₂), ~30 (Bu-CH₂), ~20 (Bu-CH₂), ~14 (Bu-CH₃) |

| Expected IR (cm⁻¹) | ~3300 (N-H, if present), ~1650 (C=O, amide), ~700-800 (C-Cl) | ~3300-3400 (N-H stretch, primary amine), ~1640 (C=O, amide), ~1600 (N-H bend) |

| Expected Mass Spec (m/z) | [M+H]⁺ at 255.12 | [M+H]⁺ at 236.17 |

Note: Expected spectroscopic data are estimates based on analogous structures and may vary.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations, and the detailed characterization workflow will ensure the unambiguous identification and purity assessment of the final compound. This information should serve as a valuable resource for researchers engaged in the discovery and development of novel chemical entities.

References

Novel Synthesis Routes for N-Substituted 2-Aminoacetamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-substituted 2-aminoacetamides are a critical class of compounds in medicinal chemistry and drug development, forming the backbone of numerous pharmaceuticals and bioactive molecules. Their structural motif is prevalent in a wide range of therapeutic agents, including anticonvulsants, antiarrhythmics, and local anesthetics. The development of efficient and versatile synthetic routes to access these scaffolds with diverse substitution patterns is therefore of paramount importance. This technical guide provides a comprehensive overview of novel and established methodologies for the synthesis of N-substituted 2-aminoacetamides, with a focus on multicomponent reactions, catalytic methods, and innovative technologies such as flow chemistry and enzymatic synthesis. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to aid researchers in the practical application of these methods.

Multicomponent Reactions (MCRs) for Rapid Amide Bond Formation

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecule synthesis. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of N-substituted 2-aminoacetamides and their derivatives.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] By utilizing an α-amino acid as the bifunctional amine and carboxylic acid component, the reaction can be tailored to produce N-substituted 2-aminoacetamide derivatives.[2]

Reaction Mechanism:

The reaction proceeds through the initial formation of an imine from the aldehyde and the amine. The isocyanide then adds to the iminium ion, followed by intramolecular attack of the carboxylate to form an intermediate which rearranges via an acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product.[1]

Experimental Protocol: Ugi Synthesis of an N-Substituted 2-Aminoacetamide Derivative

This protocol describes a general procedure for the Ugi four-component reaction using an amino acid as the amine and carboxylic acid source.[3]

-

To a solution of the α-amino acid (1.0 eq.) in methanol (0.5 M) is added the aldehyde (1.0 eq.).

-

The mixture is stirred at room temperature for 10 minutes.

-

The isocyanide (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 2-aminoacetamide derivative.

Table 1: Representative Yields for Ugi Synthesis of N-Substituted 2-Aminoacetamide Derivatives

| Aldehyde | Isocyanide | α-Amino Acid | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | tert-Butyl isocyanide | Glycine | Methanol | 24 | 85 |

| Isovaleraldehyde | Cyclohexyl isocyanide | Alanine | Methanol | 48 | 78 |

| 4-Chlorobenzaldehyde | Benzyl isocyanide | Phenylalanine | Methanol | 24 | 92 |

The Passerini Three-Component Reaction

The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[4] While not directly producing a 2-aminoacetamide, the resulting α-acyloxy amide can be a valuable intermediate that can be further modified to introduce the amino group.

Reaction Mechanism:

The mechanism is believed to proceed through a concerted or ionic pathway depending on the solvent. In aprotic solvents, a trimolecular reaction is proposed, while in polar solvents, protonation of the carbonyl is followed by nucleophilic attack of the isocyanide.[4]

Experimental Protocol: Passerini Synthesis of an α-Acyloxy Carboxamide

The following is a general procedure for the Passerini reaction.[5]

-

To a solution of the carboxylic acid (1.0 eq.) and the aldehyde (1.0 eq.) in dichloromethane (0.5 M) in a sealed vial, the isocyanide (1.0 eq.) is added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is then removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the α-acyloxy carboxamide.

Table 2: Representative Yields for Passerini Reaction

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Dichloromethane | 24 | 90 |

| Cyclohexanecarboxaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Dichloromethane | 24 | 82 |

| Furfural | Propionic Acid | Benzyl isocyanide | Tetrahydrofuran | 24 | 88 |

Strecker Synthesis of α-Amino Amides

The Strecker synthesis is a classic method for the preparation of α-amino acids from an aldehyde, ammonia, and cyanide.[6] A modification of this reaction, using a primary or secondary amine instead of ammonia, allows for the synthesis of N-substituted α-amino nitriles, which can then be hydrolyzed to the corresponding N-substituted α-amino amides or acids.

Reaction Mechanism:

The reaction involves the formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of cyanide to form an α-aminonitrile. Subsequent partial hydrolysis of the nitrile group yields the desired α-amino amide.[7]

Experimental Protocol: Strecker Synthesis of an N-Acylated α-Aminonitrile

This protocol describes a one-pot synthesis of N-acylated α-aminonitriles, which are precursors to N-substituted 2-aminoacetamides.[8]

-

An amide (1.1 eq.) and an aldehyde (1.0 eq.) are dissolved in a suitable solvent such as methanol.

-

Potassium cyanide (1.2 eq.) is added to the mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to give the N-acylated α-aminonitrile.

Table 3: Representative Yields for Strecker-type Synthesis of N-Acylated α-Aminonitriles

| Aldehyde | Amide | Cyanide Source | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Acetamide | KCN | Methanol | 12 | 94 |

| 4-Methoxybenzaldehyde | Benzamide | KCN | Methanol | 18 | 88 |

| 3-Phenylpropanal | Propionamide | KCN | Methanol | 24 | 85 |

Catalytic Direct Amidation

Direct catalytic amidation of carboxylic acids with amines is a highly attractive and green method for amide bond formation, as it avoids the use of stoichiometric activating agents and generates water as the only byproduct. Boron-based catalysts have emerged as effective promoters for this transformation, even with challenging substrates like unprotected amino acids.[9]

Reaction Workflow:

The general workflow involves the mixing of the carboxylic acid and amine in the presence of a catalyst and azeotropic removal of water, often under elevated temperatures.

Experimental Protocol: Boron-Catalyzed Direct Amidation of an Unprotected Amino Acid

The following procedure is adapted from a method utilizing tris(2,2,2-trifluoroethyl) borate as a catalyst.

-

An unprotected amino acid (1.0 eq.) and an amine (3.0 eq.) are stirred in cyclopentyl methyl ether (CPME) (0.5 M).

-

Tris(2,2,2-trifluoroethyl) borate (B(OCH2CF3)3) (10 mol%) is added to the mixture.

-

The reaction is heated to 80-125 °C with azeotropic removal of water using a Dean-Stark apparatus.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product can be isolated by filtration and purified by recrystallization or column chromatography.

Table 4: Representative Yields for Boron-Catalyzed Direct Amidation

| Amino Acid | Amine | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Glycine | Benzylamine | 10 | 125 | 16 | 85 |

| L-Alanine | Propylamine | 10 | 125 | 16 | 78 |

| L-Phenylalanine | Cyclohexylamine | 10 | 125 | 16 | 91 |

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases and acylases, can be employed for the synthesis of N-acyl amino acids and their amides under mild reaction conditions.[10]

Enzymatic Synthesis Pathway:

Enzymatic amide bond formation can proceed through different mechanisms. ATP-dependent enzymes activate the carboxylic acid as an acyl-adenylate intermediate, while ATP-independent hydrolases often form an acyl-enzyme intermediate.[10]

Experimental Protocol: Lipase-Catalyzed Synthesis of an N-Acyl Glycine

This protocol is a general procedure for the enzymatic synthesis of N-acyl glycines.[11]

-

A fatty acid (1.0 eq.) and glycine (1.2 eq.) are suspended in an aqueous buffer system containing glycerol.

-

The pH of the mixture is adjusted to the optimal range for the chosen lipase.

-

Immobilized lipase (e.g., Candida antarctica lipase B) is added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 50 °C) with shaking for 24-72 hours.

-

The reaction is monitored by HPLC.

-

Upon completion, the enzyme is removed by filtration.

-

The product is isolated from the aqueous phase by extraction or crystallization.

Table 5: Representative Yields for Enzymatic Synthesis of N-Acyl Glycines

| Fatty Acid | Amino Acid | Enzyme | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Lauric Acid | Glycine | Candida antarctica lipase B | Glycerol/Water | 50 | 48 | 80 |

| Myristic Acid | Glycine | Candida antarctica lipase B | Glycerol/Water | 50 | 72 | 75 |

| Oleic Acid | Glycine | Candida antarctica lipase B | Glycerol/Water | 50 | 72 | 72 |

Flow Chemistry for Continuous Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. Continuous flow reactors can be employed for the multi-step synthesis of amides and peptides with precise control over reaction parameters.[12]

Experimental Workflow for Continuous Amide Synthesis:

A typical flow chemistry setup for amide synthesis involves pumping solutions of the starting materials through a series of reactors and purification cartridges.

Experimental Protocol: Continuous Flow Synthesis of an N-Substituted Amide

This is a generalized protocol for a two-step continuous flow synthesis of an amide from a carboxylic acid and an amine.[13]

-

Solutions of the carboxylic acid, a coupling agent (e.g., a carbodiimide), and the amine are prepared in a suitable solvent (e.g., acetonitrile/THF).

-

The solutions are introduced into the flow reactor system using syringe pumps at defined flow rates.

-

The streams are combined in a T-mixer and passed through a heated reactor coil to facilitate the coupling reaction.

-

The output from the reactor is then passed through a scavenger resin cartridge to remove excess reagents and byproducts.

-

The purified product stream is collected at the outlet of the system.

-

The solvent is evaporated to yield the final amide product.

Table 6: Representative Data for Continuous Flow Amide Synthesis

| Carboxylic Acid | Amine | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |

| 4-Bromophenylacetic Acid | Benzylamine | 0.2 | 45 | 15 | 85 |

| Phenylacetic Acid | N-Methylbenzylamine | 0.2 | 45 | 15 | 70 |

| 2-Naphthoic Acid | Piperidine | 0.2 | 60 | 10 | 92 |

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates and improving yields. This technology can be effectively applied to the synthesis of N-substituted 2-aminoacetamides, often leading to significantly reduced reaction times compared to conventional heating methods. While specific protocols for the direct microwave-assisted synthesis of N-substituted 2-aminoacetamides are not as prevalent in the literature, the general principles of microwave-assisted organic synthesis (MAOS) can be readily adapted to the previously discussed methods, such as the Ugi reaction or catalytic amidations. The key advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and cleaner reaction profiles.

Conclusion

The synthesis of N-substituted 2-aminoacetamides can be achieved through a variety of effective methodologies. Traditional methods like the Strecker synthesis continue to be relevant, while modern approaches such as multicomponent reactions (Ugi and Passerini), direct catalytic amidation, and enzymatic synthesis offer significant advantages in terms of efficiency, atom economy, and green chemistry principles. Furthermore, enabling technologies like flow chemistry and microwave-assisted synthesis provide powerful tools for process optimization, automation, and scalability. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, and the availability of starting materials and equipment. This guide provides researchers and drug development professionals with a solid foundation of both the theoretical and practical aspects of these key synthetic transformations, facilitating the discovery and development of new and improved therapeutic agents.

References

- 1. Ugi reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enzyme-engineering-for-high-yielding-amide-formation-lipase-catalyzed-synthesis-of-n-acyl-glycines-in-aqueous-media - Ask this paper | Bohrium [bohrium.com]

- 12. amidetech.com [amidetech.com]

- 13. pubs.acs.org [pubs.acs.org]

No Publicly Available Data on the Mechanism of Action of 2-amino-N-benzyl-N-butylacetamide

Despite a comprehensive search of available scientific literature and databases, no specific information regarding the mechanism of action, pharmacological properties, or biological targets of the compound 2-amino-N-benzyl-N-butylacetamide could be identified.

Extensive searches were conducted using various permutations of the compound's name and related chemical structures. The search results consistently yielded information on structurally related but distinct molecules. These include:

-

N–benzyl–2–(N–benzylamido)acetamide (NBNBA) peptoids: These compounds have been investigated as selective inhibitors of butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

-

N-Benzyl-2-acetamidopropionamide derivatives: This class of molecules has shown potential as anticonvulsants.

-

2-Amino-N-benzylacetamide hydrochloride: This related chemical is primarily documented as a building block or intermediate for the synthesis of more complex molecules in chemical research.

The absence of published data suggests that this compound may be a novel compound, a research chemical not yet characterized biologically in the public domain, or a proprietary molecule whose biological activity has not been disclosed.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to the mechanism of action of this compound at this time. Further primary research would be required to elucidate the pharmacological profile of this specific chemical entity.

In Vitro Biological Activity of 2-amino-N-benzyl-N-butylacetamide: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data regarding the in vitro biological activity of 2-amino-N-benzyl-N-butylacetamide. This technical guide, therefore, presents a hypothetical framework for the in vitro evaluation of a novel compound with suspected neuroprotective and anticonvulsant properties, drawing upon established methodologies in the field. The presented data and pathways are illustrative and intended to serve as a template for researchers and drug development professionals.

This document outlines a potential in vitro screening cascade to characterize the biological profile of a novel chemical entity like this compound. It includes detailed experimental protocols, hypothetical data presented in tabular format, and visualizations of relevant signaling pathways and experimental workflows.

Hypothetical In Vitro Screening Cascade

For a novel compound with potential applications in neurology, a tiered in vitro screening approach is essential to determine its efficacy and mechanism of action. This cascade typically begins with broad toxicity screening, followed by primary efficacy assays and then more detailed mechanistic studies.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) |

| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 24 | > 100 |

| Primary Rat Cortical Neurons | LDH Assay | 48 | 85.2 |

| HMC3 (Human Microglia) | Resazurin Assay | 24 | > 100 |

Experimental Protocols

1. Cytotoxicity Assays

-

Objective: To determine the concentration range at which the compound is toxic to relevant cell types.

-

Methodology (MTT Assay):

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 24 hours.

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

2. Neuroprotection Assays

-

Objective: To assess the ability of the compound to protect neuronal cells from various insults.

-

Methodology (Hydrogen Peroxide-Induced Neurotoxicity):

-

Culture SH-SY5Y cells or primary neurons as described above.[1][2]

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce oxidative stress by adding a predetermined concentration of hydrogen peroxide (H₂O₂) (e.g., 150 µM) for 24 hours.[2]

-

Assess cell viability using the MTT or LDH assay.[2]

-

The protective effect is quantified by the increase in cell viability compared to cells treated with H₂O₂ alone.

-

Table 2: Hypothetical Neuroprotective Activity of this compound against H₂O₂-Induced Toxicity in SH-SY5Y Cells

| Compound Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 100 ± 5.2 |

| H₂O₂ (150 µM) | 48.2 ± 3.1 |

| 1 + H₂O₂ | 62.5 ± 4.5 |

| 10 + H₂O₂ | 78.9 ± 3.8 |

| 50 + H₂O₂ | 85.1 ± 4.2 |

3. Anticonvulsant Activity Screening (In Vitro Models)

-

Objective: To evaluate the potential of the compound to suppress seizure-like activity in vitro.

-

Methodology (4-Aminopyridine (4-AP) Induced Seizure-like Activity in Hippocampal Slices):

-

Prepare acute hippocampal slices from rodents.[3]

-

Maintain the slices in artificial cerebrospinal fluid (aCSF).

-

Induce epileptiform activity by perfusing with aCSF containing 4-aminopyridine (4-AP).[4]

-

Record local field potentials to measure the frequency and amplitude of seizure-like events.

-

Apply this compound at various concentrations and observe the changes in epileptiform activity.

-

A reduction in the frequency or duration of seizure-like events indicates potential anticonvulsant activity.

-

Table 3: Hypothetical Effect of this compound on 4-AP Induced Seizure-Like Events in Rat Hippocampal Slices

| Compound Concentration (µM) | Reduction in Event Frequency (%) |

| 1 | 15.3 ± 2.1 |

| 10 | 45.8 ± 5.6 |

| 50 | 72.1 ± 6.3 |

Visualizations

Caption: Experimental workflow for in vitro characterization.

Caption: Hypothetical Nrf2-mediated neuroprotective pathway.

Potential Mechanism of Action: A Forward Look

Based on the structures of other neuroactive compounds, a molecule like this compound could potentially interact with several targets within the central nervous system. These may include:

-

Ion Channels: Voltage-gated sodium, potassium, or calcium channels are common targets for anticonvulsant drugs.

-

Neurotransmitter Receptors: Modulation of GABAergic (inhibitory) or glutamatergic (excitatory) systems is another key mechanism for regulating neuronal excitability.

-

Intracellular Signaling Pathways: As depicted in the diagram above, compounds can exert neuroprotective effects by activating pro-survival pathways like the PI3K/Akt pathway and upregulating antioxidant responses through transcription factors such as Nrf2.[5]

Further in vitro studies, such as electrophysiological patch-clamp recordings and molecular assays (e.g., Western blotting, qPCR), would be necessary to elucidate the precise mechanism of action.

References

- 1. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 2. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 4. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]

- 5. mdpi.com [mdpi.com]

Investigating the Therapeutic Targets of 2-amino-N-benzyl-N-butylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 2-amino-N-benzyl-N-butylacetamide. Given the absence of published data on this compound, this document serves as a roadmap for its initial characterization, employing a systematic workflow that integrates computational prediction, in vitro biochemical and cell-based assays, and target validation methodologies. Detailed experimental protocols and data presentation formats are provided to guide researchers in elucidating the mechanism of action and therapeutic potential of this compound.

Introduction

The identification of molecular targets is a critical first step in the drug discovery and development pipeline. Understanding how a novel compound exerts its biological effects is paramount for optimizing its therapeutic efficacy and minimizing off-target toxicities. This guide provides a systematic approach to investigate the therapeutic targets of this compound, a compound with a currently uncharacterized biological activity profile. The workflow is designed to progress from broad, predictive in silico methods to specific, hypothesis-driven experimental validation.

In Silico Target Prediction and Physicochemical Profiling

The initial phase of the investigation focuses on computational methods to predict potential biological targets and to assess the drug-like properties of this compound. These in silico approaches are cost-effective and provide a valuable starting point for experimental design.

Target Prediction

Several web servers and computational tools can predict potential protein targets based on the chemical structure of a small molecule. These methods often rely on ligand-based approaches, comparing the structure of the query compound to libraries of known bioactive molecules, or on docking simulations with known protein structures.

Table 1: In Silico Target Prediction Tools

| Web Server/Tool | Approach | Predicted Target Classes |

| PharmMapper | Pharmacophore Mapping | Enzymes, Receptors, Ion Channels |

| TargetNet | Multi-target SAR Models | Diverse Human Proteins |

| CODD-Pred | Double Molecular Graph Perception | Human Drug Targets |

| D3TPredictor | Multi-algorithm Protein Sequence-based | Potential Drug Targets |

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. In silico ADMET prediction can help to identify potential liabilities of the compound.

Table 2: In Silico ADMET Prediction Tools

| Web Server/Tool | Key Predicted Properties |

| ADMETlab 2.0 | Physicochemical properties, ADME, Toxicity |

| ADMET-AI | ADMET properties using machine learning |

| ADMET Predictor® | Comprehensive ADMET and pharmacokinetic profiles |

Experimental Workflow for Target Identification and Validation

The following sections detail a stepwise experimental workflow to identify and validate the predicted therapeutic targets of this compound.

Figure 1. Overall experimental workflow.

Biochemical Assays for Target Engagement

Based on the in silico predictions, a panel of biochemical assays should be performed to assess the direct interaction of this compound with purified proteins.

This protocol is designed to determine if the compound inhibits the activity of a specific kinase.

Experimental Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a kinase-specific substrate, and ATP in a suitable kinase buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 3: Hypothetical Kinase Inhibition Data

| Concentration (µM) | % Inhibition |

| 0.1 | 5.2 |

| 1 | 48.9 |

| 10 | 92.1 |

| 100 | 98.5 |

This protocol is used to determine if the compound binds to a specific receptor.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the compound by plotting the percentage of specific binding against the compound concentration. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Table 4: Hypothetical Receptor Binding Data

| Concentration (nM) | Specific Binding (%) |

| 1 | 95.3 |

| 10 | 52.1 |

| 100 | 12.8 |

| 1000 | 2.1 |

Cell-Based Assays for Functional Effects

Cell-based assays are essential to determine the effect of the compound on cellular processes and to validate the functional consequences of target engagement.

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[5][6][7][8][9]

Experimental Protocol:

-

Cell Treatment: Treat cells with the compound to induce apoptosis.

-

Cell Lysis: Lyse the cells to release the cellular contents, including caspases.[6]

-

Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.[5][6]

-

Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.

-

Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[5]

-

Data Analysis: Quantify the fold-increase in caspase-3 activity compared to untreated cells.

Figure 2. General workflow for cell-based assays.

Target Identification and Validation using Chemical Proteomics

Chemical proteomics can be employed to identify the direct binding partners of this compound in a complex biological sample.[10][11][12][13][14]

Experimental Protocol (Affinity-Based Probe):

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent labeling) and a reporter tag (e.g., biotin for enrichment).

-

Cell Lysate Treatment: Incubate the probe with a cell lysate to allow for binding to target proteins.

-

Enrichment: Use streptavidin beads to pull down the biotin-labeled protein-probe complexes.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are specifically enriched in the presence of the probe compared to a control.

Signaling Pathway Analysis

Once a primary target is validated, it is crucial to understand the downstream signaling pathways affected by the compound.

Western blotting can be used to measure changes in the expression and phosphorylation status of key proteins in a signaling pathway.[15][16][17][18]

Experimental Protocol:

-

Protein Extraction: Treat cells with the compound for various times and at different concentrations, then extract total protein.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.

Figure 3. Hypothetical signaling pathway modulation.

Conclusion

The investigation of a novel chemical entity like this compound requires a systematic and multi-faceted approach. This technical guide provides a framework for researchers to progress from initial in silico predictions to rigorous experimental validation of its therapeutic targets. By following the detailed protocols and workflows outlined herein, scientists can effectively elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. The integration of computational, biochemical, and cell-based methodologies will provide a comprehensive understanding of the compound's biological activity and its therapeutic promise.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. abcam.com [abcam.com]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mpbio.com [mpbio.com]

- 9. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Western blot protocol | Abcam [abcam.com]

Preliminary Cytotoxicity Screening of 2-amino-N-benzyl-N-butylacetamide: An In-Depth Technical Guide

Introduction

The early assessment of a compound's cytotoxic potential is a critical step in the drug discovery and development pipeline. Identifying adverse effects on cell viability and proliferation at an early stage can save significant time and resources. This guide provides a comprehensive overview of a preliminary in vitro cytotoxicity screening strategy for the novel compound, 2-amino-N-benzyl-N-butylacetamide. The methodologies detailed herein are foundational for establishing a preliminary safety profile and guiding further preclinical development. In vitro cytotoxicity assays are essential for determining a compound's therapeutic index and for the initial screening of potential drug candidates.[1][2]

This document outlines a multi-assay approach to assess the cytotoxic effects of this compound, including methods to evaluate metabolic activity, membrane integrity, and apoptosis. The provided protocols are based on established and widely used techniques in the field of toxicology and drug discovery.

Experimental Protocols

A tiered approach to cytotoxicity testing is recommended, starting with a general assessment of cell viability and progressing to more specific mechanisms of cell death if significant cytotoxicity is observed.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[2]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plate for a specified exposure period, typically 24 to 72 hours, in a humidified incubator at 37°C and 5% CO2.[3]

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: After the incubation with MTT, add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] This assay is based on the principle that compromised cell membranes leak LDH.

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate. Include controls for maximum LDH release (by lysing a set of cells) and a no-cell background control.[3]

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.

-

Incubation and Measurement: Incubate the reaction plate at room temperature, protected from light, for a specified time. Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Flow Cytometry-Based Apoptosis Assay

To investigate the mechanism of cell death, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining can be employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for the desired time period.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cell Viability of Cell Lines Treated with this compound (MTT Assay)

| Concentration (µM) | % Viability (Cell Line A) | % Viability (Cell Line B) |

| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 |

| 1 | 95.2 ± 3.5 | 96.4 ± 2.9 |

| 10 | 75.8 ± 4.2 | 80.1 ± 3.7 |

| 50 | 48.9 ± 5.1 | 55.3 ± 4.5 |

| 100 | 20.3 ± 3.8 | 28.7 ± 4.1 |

| IC50 (µM) | 51.2 | 62.5 |

Table 2: Cytotoxicity of this compound (LDH Assay)

| Concentration (µM) | % Cytotoxicity (Cell Line A) | % Cytotoxicity (Cell Line B) |

| 0.1 | 1.2 ± 0.5 | 0.9 ± 0.4 |

| 1 | 3.7 ± 1.1 | 2.8 ± 0.9 |

| 10 | 22.5 ± 3.9 | 18.2 ± 3.1 |

| 50 | 49.8 ± 4.8 | 43.1 ± 4.2 |

| 100 | 78.1 ± 5.6 | 70.5 ± 5.3 |

Visualizations

Diagrams illustrating the experimental workflows and underlying principles can aid in understanding the screening process.

Conclusion

This technical guide outlines a robust and efficient strategy for the preliminary in vitro cytotoxicity screening of this compound. By employing a combination of assays that measure different cellular parameters—metabolic activity, membrane integrity, and apoptosis—a comprehensive initial assessment of the compound's cytotoxic potential can be achieved. The data generated from these studies are crucial for making informed decisions regarding the continued development of this compound as a potential therapeutic agent. Should significant cytotoxicity be observed, the outlined apoptosis assay provides a starting point for more in-depth mechanistic studies to elucidate the specific pathways involved in the compound-induced cell death. This systematic approach ensures a thorough and data-driven evaluation in the early stages of drug discovery.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

Structure Elucidation of 2-amino-N-benzyl-N-butylacetamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-amino-N-benzyl-N-butylacetamide and its derivatives. This class of compounds, sharing structural similarities with pharmacologically active agents, requires precise characterization for drug development, quality control, and impurity profiling. This document outlines the key analytical techniques, experimental protocols, and expected data for confirming the molecular structure of these N,N-disubstituted 2-aminoacetamides.

Introduction

This compound, also known as N-benzyl-N-butylglycinamide, belongs to the family of N,N-disubstituted amino acid amides. The structural confirmation of these molecules is paramount for understanding their chemical properties, biological activity, and safety profiles. The presence of a primary amino group, a tertiary amide, and aromatic and aliphatic moieties gives rise to characteristic spectral features that can be unequivocally identified through a combination of modern analytical techniques. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the definitive structure elucidation of these compounds.

Analytical Techniques and Data Presentation

The definitive identification of this compound derivatives relies on the synergistic use of several analytical methods. Each technique provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H₂N-CH ₂- | ~3.2 - 3.4 | Singlet | 2H |

| -C(=O)N(CH ₂-Ph) | ~4.5 - 4.7 | Singlet | 2H |

| -N(CH₂-CH ₂-CH ₂-CH₃) | ~3.2 - 3.4 | Triplet | 2H |

| -N(CH₂-CH ₂-CH₂-CH₃) | ~1.5 - 1.7 | Sextet | 2H |

| -N(CH₂-CH₂-CH ₂-CH₃) | ~1.2 - 1.4 | Sextet | 2H |

| -N(CH₂-CH₂-CH₂-CH ₃) | ~0.9 - 1.0 | Triplet | 3H |

| -CH₂-Ph | ~7.2 - 7.4 | Multiplet | 5H |

| H ₂N- | ~1.5 - 2.5 | Broad Singlet | 2H |

Table 1: Predicted ¹H NMR Data for this compound

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₂-NH₂ | ~45 - 50 |

| -C (=O)- | ~170 - 175 |

| -N(C H₂-Ph) | ~50 - 55 |

| -N(C H₂-CH₂-CH₂-CH₃) | ~48 - 52 |

| -N(CH₂-C H₂-CH₂-CH₃) | ~28 - 32 |

| -N(CH₂-CH₂-C H₂-CH₃) | ~19 - 22 |

| -N(CH₂-CH₂-CH₂-C H₃) | ~13 - 15 |

| -CH₂-C ipso | ~135 - 140 |

| -CH₂-C ortho | ~128 - 130 |

| -CH₂-C meta | ~127 - 129 |

| -CH₂-C para | ~126 - 128 |

Table 2: Predicted ¹³C NMR Data for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition. For this compound, Electron Ionization (EI) would likely lead to characteristic fragmentation.

Predicted Mass Spectrometry Fragmentation Data

The expected molecular ion and major fragments are detailed in Table 3. The fragmentation of amides and amines often involves cleavage of the N-CO bond and alpha-cleavage adjacent to the nitrogen atoms.[1][2]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 220 | [M+H]⁺ (for ESI) | Protonated Molecular Ion |

| 219 | [M]⁺˙ (for EI) | Molecular Ion |

| 175 | [M - C₂H₅N]⁺ | Loss of aminoethyl radical |

| 134 | [C₉H₁₂N]⁺ | Cleavage of the amide C-N bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage of the butyl group |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage of the butyl group |

| 44 | [C₂H₆N]⁺ | Fragment from the aminoethyl side chain |

Table 3: Predicted Mass Spectrometry Data for this compound

X-ray Crystallography

For crystalline derivatives, such as the hydrochloride salt, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Hypothetical Crystallographic Data

Should a suitable crystal of this compound hydrochloride be obtained, the expected crystallographic parameters are outlined in Table 4. These are hypothetical values for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Table 4: Hypothetical X-ray Crystallography Data for this compound HCl

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structure elucidation.

Synthesis of this compound

A common synthetic route to N,N-disubstituted 2-aminoacetamides involves the amidation of a haloacetyl halide followed by nucleophilic substitution with an amine. A plausible synthesis pathway is outlined below.

References

Exploring the Antimicrobial Potential of Novel Acetamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the diverse scaffolds explored, acetamide derivatives have emerged as a promising class of compounds demonstrating a broad spectrum of activity against various pathogenic microorganisms. This technical guide provides an in-depth overview of the antimicrobial properties of novel acetamide compounds, detailing experimental protocols, presenting quantitative data, and exploring their potential mechanisms of action.

Classes of Antimicrobial Acetamide Compounds

Recent research has focused on several classes of acetamide derivatives, each with unique structural features that contribute to their biological activity. This guide will focus on three prominent examples: Isatin-based acetamides, Benzimidazole-based acetamides, and 2-Mercaptobenzothiazole-based acetamides.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel compounds is primarily quantified by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays. The following tables summarize the reported antimicrobial activities of representative novel acetamide compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Acetamide Derivatives

| Compound Class | Compound ID | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Benzimidazole-based Acetamide | 2b-2g | Pseudomonas aeruginosa | 125 | Streptomycin | 125 |

| Benzimidazole-based Acetamide | 2p, 2s, 2t, 2u | Candida krusei | 125 | Ketoconazole | 62.5 |

| Benzimidazole-based Acetamide | 2s, 2u | Fusarium solani | 125 | Ketoconazole | 62.5 |

| Benzimidazole-based Acetamide | 6e, 6f, 6l, 6m | Gram-positive & Gram-negative strains | 6.25-12.5 | - | - |

| Benzimidazole-based Acetamide | 6e, 6f, 6l | Mycobacterium tuberculosis | 25 | - | - |

| Isatin-based Acetamide | - | Campylobacter jejuni & Campylobacter coli | <1.0 - 16.0 | - | - |

Data compiled from multiple sources.[1][2][3]

Table 2: Zone of Inhibition of Novel Acetamide Derivatives

| Compound Class | Compound ID | Target Microorganism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |

| 2-Mercaptobenzothiazole Acetamide | 2b, 2c, 2i | Various bacterial strains | Significant (Comparable to standard) | Levofloxacin | - |

| Isatin-based Acetamide | VIb (chloro group) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | High | Ciprofloxacin | - |

| Isatin-based Acetamide | VIe (fluoro group) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | High | Ciprofloxacin | - |

Data compiled from multiple sources.[4][5]

Table 3: Antibiofilm Activity of 2-Mercaptobenzothiazole Acetamide Derivatives

| Compound ID | Target Microorganism | Concentration (µ g/100 µL) | Biofilm Inhibition (%) | Reference Compound | Biofilm Inhibition (%) |

| 2i | Staphylococcus aureus | 100 | 82 | Cefadroxil | 72 |

| 2i | Klebsiella pneumoniae | 100 | 85 | Cefadroxil | 83 |

| 2b, 2c | Staphylococcus aureus & Klebsiella pneumoniae | 100 | >80 | Cefadroxil | - |

Data compiled from a representative study.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the antimicrobial activity of the acetamide compounds cited in this guide.

Agar Well Diffusion Assay

This method is a preliminary screening tool to evaluate the antimicrobial activity of a compound.[4]

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test acetamide compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control should also be included.

-

Incubation: Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of the acetamide compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.

Crystal Violet Assay for Antibiofilm Activity

This assay is used to quantify the ability of a compound to inhibit biofilm formation or eradicate existing biofilms.[4]

Protocol:

-

Biofilm Formation: Grow the test bacteria in a 96-well plate in the presence of sub-MIC concentrations of the acetamide compounds to assess biofilm inhibition, or treat pre-formed biofilms to assess eradication. Incubate for 24-48 hours to allow biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes. Crystal violet stains the biofilm biomass.

-

Washing: Wash the wells again with water to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

-

Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

Mechanism of Action and Signaling Pathways

The precise mechanisms by which acetamide compounds exert their antimicrobial effects are still under investigation and likely vary depending on the specific chemical scaffold. However, some promising leads have been identified.

Inhibition of Bacterial Enzymes

Molecular docking studies on certain 2-mercaptobenzothiazole acetamide derivatives have suggested a potential mechanism of action involving the inhibition of essential bacterial enzymes.[4] These compounds are predicted to bind to the active sites of bacterial kinases and DNA gyrase , crucial enzymes involved in bacterial cell signaling, DNA replication, and repair. The inhibition of these enzymes would disrupt critical cellular processes, leading to bacterial cell death. Some studies also suggest that certain acetamide derivatives may act by inhibiting DNA ligase .

The following diagram illustrates the proposed inhibitory action on DNA gyrase.

Caption: Proposed inhibition of bacterial DNA gyrase by an acetamide derivative.

Disruption of Bacterial Signaling

While not yet fully elucidated for most acetamide compounds, another potential mechanism is the disruption of bacterial signaling pathways, such as quorum sensing. By interfering with these communication systems, the compounds could inhibit the expression of virulence factors and biofilm formation.

Experimental and Logical Workflows

The discovery and evaluation of novel antimicrobial acetamide compounds follow a logical progression from synthesis to biological characterization.

General Drug Discovery Workflow

The following diagram outlines a typical workflow for the identification and validation of novel antimicrobial agents.

Caption: A generalized workflow for the discovery of novel antimicrobial acetamides.

Conclusion and Future Directions

Novel acetamide compounds represent a versatile and promising avenue for the development of new antimicrobial agents. The data presented in this guide highlight their potential to combat a range of pathogenic microorganisms, including those with resistance to existing drugs. Future research should focus on:

-

Expanding the chemical diversity of acetamide libraries to improve potency and spectrum of activity.

-

Elucidating the precise molecular mechanisms of action for different acetamide classes to enable rational drug design.

-

Conducting in vivo efficacy and toxicity studies for the most promising lead compounds to assess their therapeutic potential.

By continuing to explore this important class of molecules, the scientific community can make significant strides in the ongoing battle against antimicrobial resistance.

References

- 1. turkjps.org [turkjps.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antioxidant activities of a new acetamide compound [wisdomlib.org]

A Technical Guide to the Ugi Four-Component Reaction for the Synthesis of 2-amino-N-benzyl-N-butylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Ugi four-component reaction (U-4CR) for the synthesis of α-amino amide derivatives, with a specific focus on the preparation of 2-amino-N-benzyl-N-butylacetamide. The Ugi reaction is a powerful one-pot multicomponent reaction that allows for the rapid and efficient generation of complex molecules from simple starting materials, making it a valuable tool in drug discovery and combinatorial chemistry.[1][2]

Introduction to the Ugi Reaction

The Ugi reaction, first reported by Ivar Karl Ugi in 1959, is a cornerstone of multicomponent reactions.[1] It involves the condensation of four components: an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, to produce a di-substituted α-amino carboxamide.[1][2] The reaction is known for its high atom economy, generally high yields, and mild reaction conditions, often proceeding at room temperature in a variety of solvents, most commonly polar protic solvents like methanol.[1][3]

The versatility of the Ugi reaction lies in the vast number of commercially available starting materials, enabling the creation of large and diverse chemical libraries for high-throughput screening in drug discovery programs.

Reaction Mechanism and Signaling Pathway

The mechanism of the Ugi reaction is a well-studied sequence of reversible and irreversible steps that ultimately drives the formation of the stable bis-amide product.[1]

-

Imine Formation: The reaction initiates with the condensation of the aldehyde (benzaldehyde) and the primary amine (N-butylamine) to form a Schiff base (imine), with the elimination of a water molecule.

-

Protonation: The carboxylic acid (aminoacetic acid) protonates the imine, forming a highly reactive iminium ion.

-

Nucleophilic Attack by Isocyanide: The isocyanide (benzyl isocyanide) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming a nitrilium ion intermediate.

-

Second Nucleophilic Attack: The carboxylate anion then attacks the nitrilium ion.

-

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, which leads to the formation of the thermodynamically stable α-acylamino amide product.[1]

Caption: Ugi Reaction Mechanism for the synthesis of this compound.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound via the Ugi four-component reaction.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Supplier |

| Benzaldehyde | 106.12 | 1.044 | ≥99% | Sigma-Aldrich |

| N-Butylamine | 73.14 | 0.74 | ≥99% | Sigma-Aldrich |

| Aminoacetic Acid (Glycine) | 75.07 | - | ≥99% | Sigma-Aldrich |

| Benzyl Isocyanide | 117.15 | 0.978 | ≥98% | Sigma-Aldrich |

| Methanol (Anhydrous) | 32.04 | 0.792 | 99.8% | Sigma-Aldrich |

| Ethyl Acetate | 88.11 | 0.902 | ≥99.5% | Fisher Scientific |

| Saturated Sodium Bicarbonate | - | - | - | Fisher Scientific |

| Brine | - | - | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate | 120.37 | - | ≥97% | Sigma-Aldrich |

3.2. Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Procedure

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-butylamine (0.5 mmol, 0.037 g, 0.05 mL) and methanol (2.5 mL).

-

Add benzaldehyde (0.5 mmol, 0.053 g, 0.051 mL) to the solution and stir the mixture at room temperature for 10 minutes.

-

To this mixture, add aminoacetic acid (0.5 mmol, 0.038 g).

-

Finally, add benzyl isocyanide (0.5 mmol, 0.059 g, 0.06 mL) to the reaction mixture.[4]

-

Stir the reaction mixture at room temperature for 24 hours.[4]

3.4. Work-up and Purification

-

After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data

The following table summarizes the stoichiometry for the synthesis of this compound. The yield is a representative value based on typical Ugi reaction outcomes.

| Component | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |

| Benzaldehyde | 106.12 | 0.5 | 0.053 | 0.051 |

| N-Butylamine | 73.14 | 0.5 | 0.037 | 0.05 |

| Aminoacetic Acid | 75.07 | 0.5 | 0.038 | - |

| Benzyl Isocyanide | 117.15 | 0.5 | 0.059 | 0.06 |

| Product | 249.34 | - | - | - |

| Theoretical Yield | - | - | 0.125 g | - |

| Representative Yield | - | - | ~70-90% | - |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.

References

- 1. Ugi reaction - Wikipedia [en.wikipedia.org]

- 2. Ugi Reaction [organic-chemistry.org]

- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 4. Synthesis of Nâbenzylâ2â(Nâbenzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]

The Pharmacology of N-Benzyl-N-Alkylacetamides: A Technical Guide for Drug Development

An in-depth review of the pharmacological properties, mechanisms of action, and therapeutic potential of N-benzyl-N-alkylacetamide derivatives for researchers, scientists, and drug development professionals.

The N-benzyl-N-alkylacetamide scaffold has emerged as a versatile pharmacophore, giving rise to a diverse range of bioactive compounds with significant therapeutic potential. These molecules have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, anticancer, and neuromodulatory effects through interactions with various biological targets. This technical guide provides a comprehensive review of the current state of knowledge on the pharmacology of N-benzyl-N-alkylacetamides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of N-benzyl-N-alkylacetamide derivatives. These compounds have shown considerable efficacy in preclinical models of epilepsy, particularly in the maximal electroshock (MES) seizure test, which is a well-established model for generalized tonic-clonic seizures.

Quantitative Anticonvulsant Data

The anticonvulsant activity of various N-benzyl-N-alkylacetamide derivatives has been quantified using the median effective dose (ED50) in rodent models. The following table summarizes key quantitative data from published studies.

| Compound | Animal Model | Route of Administration | Anticonvulsant Activity (ED50) | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |

| N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse (i.p.) | Intraperitoneal | 4.5 mg/kg | Not Reported | 6.0 | [1] |

| N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Rat (p.o.) | Oral | 3.9 mg/kg | >500 mg/kg | >130 | [1] |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse (i.p.) | Intraperitoneal | 17.3 mg/kg | Not Reported | Not Reported | [1] |

| N-benzyl-2,3-dimethoxypropionamide | Mouse (i.p.) | Intraperitoneal | 30 mg/kg | Not Reported | Not Reported | [2] |

| Phenytoin (Reference Drug) | Mouse (i.p.) | Intraperitoneal | 6.5 mg/kg | Not Reported | Not Reported | [1] |

| Phenobarbital (Reference Drug) | Mouse (i.p.) | Intraperitoneal | 22 mg/kg | Not Reported | Not Reported | [2] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant drugs.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Materials:

-

Rodents (e.g., male CF-1 mice)

-

Electroshock apparatus with corneal electrodes

-

Saline solution (0.9%)

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Test compound and vehicle

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound is administered via the desired route (e.g., intraperitoneally or orally) at various doses.

-

At the time of predicted peak effect, a drop of topical anesthetic is applied to the corneas of each animal, followed by a drop of saline to ensure good electrical contact.

-

Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension phase.

-

The ED50, the dose at which 50% of the animals are protected from the seizure, is calculated using appropriate statistical methods.

Workflow for MES-induced Seizure Test:

Src Kinase Inhibition and Anticancer Activity

Certain N-benzyl-N-alkylacetamide derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of Src is a validated strategy in cancer therapy.

Quantitative Src Kinase Inhibition and Anticancer Data

The inhibitory activity of these compounds against Src kinase and their antiproliferative effects on cancer cell lines are summarized below.

| Compound | Cell Line | Assay Type | Activity (GI50/IC50) | Reference |

| Unsubstituted N-benzyl derivative (8a) | NIH3T3/c-Src527F | c-Src Kinase Inhibition | 1.34 µM | [3] |

| Unsubstituted N-benzyl derivative (8a) | SYF/c-Src527F | c-Src Kinase Inhibition | 2.30 µM | [3] |

| 4-Fluorobenzylthiazolyl derivative (8b) | BT-20 (Breast Cancer) | Cell Proliferation | 64-71% inhibition at 50 µM | [3] |

| 4-Fluorobenzylthiazolyl derivative (8b) | CCRF-CEM (Leukemia) | Cell Proliferation | 64-71% inhibition at 50 µM | [3] |

Experimental Protocol: In Vitro Src Kinase Assay

A common method to assess Src kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Objective: To quantify the inhibitory effect of a compound on the enzymatic activity of Src kinase.

Materials:

-

Recombinant Src kinase

-